molecular formula C12H12F3NO3 B2618822 (3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid CAS No. 1389336-69-9

(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid

Numéro de catalogue: B2618822
Numéro CAS: 1389336-69-9
Poids moléculaire: 275.227
Clé InChI: VEJNGSUMKHWBKF-MRVPVSSYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid is a compound with significant interest in the fields of pharmaceuticals and chemical research

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

This process is crucial for incorporating the trifluorophenyl moiety into the compound . The reaction conditions often require specific reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques and equipment is essential to achieve efficient production while maintaining the quality of the compound.

Analyse Des Réactions Chimiques

Amide Bond Formation and Coupling Reactions

The acetamido group participates in coupling reactions to form peptide-like bonds. For example, in sitagliptin synthesis, this compound reacts with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride via carbodiimide-mediated coupling:

Reaction Reagents/Conditions Outcome Yield Source
Amide couplingDCC, DMAP, DCM, 0–5°C → 25–30°CFormation of sitagliptin precursor (compound of formula 4)85%
Deprotection/HydrolysisHCl (conc.), isopropanol, 40°CCleavage of Boc group to generate free amine (sitagliptin free base)77%

This reaction employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for nucleophilic attack by the amine group of the triazolo-pyrazine derivative .

Ester Hydrolysis

The carboxylic acid group is often introduced via hydrolysis of its ethyl ester precursor under basic conditions:

Reaction Reagents/Conditions Outcome Yield Source
SaponificationLiOH·H₂O, MeOH/H₂O, rtConversion of ethyl ester to carboxylic acid>90%

This step is critical for generating the active carboxylate species required for subsequent coupling reactions .

Stereochemical Control and Catalytic Hydrogenation

The (3R)-configuration is preserved during synthesis via stereoselective hydrogenation. A patented method employs chiral catalysts to reduce α,β-unsaturated precursors:

Reaction Reagents/Conditions Outcome Yield Source
Asymmetric hydrogenationH₂, chiral Rh catalyst, C₁–C₆ alcoholStereoselective reduction to (R)-configured amine90–94%

This method ensures high enantiomeric excess (>99%) for pharmaceutical-grade intermediates .

Acid-Base Reactions and Salt Formation

The carboxylic acid undergoes pH-dependent solubility changes, enabling purification via acid-base extraction:

Reaction Reagents/Conditions Outcome Source
NeutralizationNaOH (aq.), HCl (aq.)pH adjustment for selective extraction in organic solvents ,

For instance, post-hydrolysis, the pH is adjusted to 10–12 with NaOH to deprotonate the amine, followed by acidification to precipitate the product .

Thermal Decomposition

Under elevated temperatures (>150°C), decarboxylation occurs, forming 3-acetamido-4-(2,4,5-trifluorophenyl)propane:

Reaction Conditions Outcome Source
DecarboxylationDry heat, inert atmosphereLoss of CO₂ and formation of alkane derivative

Hydrolytic Degradation

The acetamido group is susceptible to hydrolysis under strongly acidic or basic conditions:

Reaction Reagents/Conditions Outcome Source
Acidic hydrolysisHCl (6M), refluxCleavage to (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
Basic hydrolysisNaOH (2M), 60°CFormation of corresponding ammonium salt

Role in Medicinal Chemistry

The compound’s reactivity directly impacts sitagliptin’s efficacy:

  • Coupling reactions with triazolo-pyrazine derivatives are essential for DPP-4 inhibitory activity .

  • Steric and electronic effects from the trifluorophenyl group enhance metabolic stability and target binding .

Applications De Recherche Scientifique

Dipeptidyl Peptidase-4 Inhibitors

One of the primary applications of (3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid is as a precursor in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are a class of medications used to treat type 2 diabetes mellitus by increasing insulin release and decreasing glucagon levels in the bloodstream.

  • Sitagliptin : The most notable drug derived from this compound is sitagliptin, which was the first DPP-4 inhibitor approved by the FDA in 2006. Sitagliptin has demonstrated significant efficacy in lowering blood glucose levels when used alone or in combination with other antidiabetic agents like metformin and pioglitazone .

Structure-Activity Relationship Studies

Research on this compound has contributed to understanding structure-activity relationships (SARs) within DPP-4 inhibitors. Modifications to the molecular structure can enhance potency and selectivity against DPP-4, leading to improved therapeutic outcomes and reduced side effects .

Clinical Trials

Clinical studies have shown that sitagliptin significantly improves glycemic control with a favorable safety profile. For instance:

  • Efficacy Studies : In clinical trials involving patients with type 2 diabetes, sitagliptin demonstrated a reduction in HbA1c levels by approximately 0.5% to 0.8% over a 24-week period when compared to placebo .

Comparative Effectiveness Research

Comparative effectiveness research has indicated that DPP-4 inhibitors like sitagliptin may be less likely to cause weight gain compared to other antidiabetic medications such as sulfonylureas . This characteristic makes them attractive for patients concerned about weight management.

Potential Future Applications

Research into this compound may extend beyond diabetes treatment:

  • Cardiovascular Disease : There is ongoing investigation into the role of DPP-4 inhibitors in cardiovascular health due to their effects on inflammation and endothelial function.
  • Neurodegenerative Disorders : Emerging studies suggest potential neuroprotective effects of DPP-4 inhibitors, indicating possible applications in conditions like Alzheimer's disease .

Mécanisme D'action

The mechanism of action of (3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group plays a crucial role in modulating the compound’s activity, influencing its binding affinity and selectivity towards target molecules. This interaction can lead to various biological effects, depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetamido group, along with the trifluorophenyl moiety, makes it particularly valuable for various applications in research and industry.

Activité Biologique

(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid, also known as a derivative of amino acids with a trifluorophenyl group, has garnered significant attention in pharmaceutical research due to its potential biological activities. This compound is primarily recognized as an intermediate in the synthesis of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. Understanding its biological activity is crucial for optimizing its therapeutic applications and assessing its safety profile.

  • Molecular Formula : C12H14F3N1O2
  • Molecular Weight : 233.24 g/mol
  • CAS Number : 1389336-69-9
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within the body:

  • Dipeptidyl Peptidase IV Inhibition : The compound acts as a DPP-4 inhibitor, which enhances the levels of incretin hormones. This leads to increased insulin secretion and decreased glucagon levels in the bloodstream, thereby improving glycemic control in diabetic patients .
  • Binding Affinity : The trifluorophenyl group enhances the binding affinity of the compound to DPP-4, which is critical for its inhibitory activity. Studies suggest that modifications in this moiety can significantly influence the pharmacokinetic properties and efficacy of the compound .

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activities:

  • Hypoglycemic Effect : In vitro assays have shown that this compound can effectively lower blood glucose levels when tested alongside other antidiabetic agents like metformin and pioglitazone. The synergistic effect enhances overall glycemic control .
  • Cell Viability and Toxicity : Toxicity assessments indicate that the compound has a low toxicity profile at therapeutic concentrations. It has been classified as harmful if ingested but shows minimal skin irritation under controlled conditions .

In Vivo Studies

Animal models have been employed to evaluate the pharmacological effects of this compound:

  • Diabetes Models : In diabetic rat models, administration of this compound resulted in significant reductions in fasting blood glucose levels and improvements in insulin sensitivity. These findings support its potential use as an antidiabetic agent .

Case Studies and Clinical Relevance

The relevance of this compound extends to clinical applications:

  • Sitagliptin Development : As a precursor for sitagliptin synthesis, research into this compound has direct implications for enhancing the efficacy and safety profiles of DPP-4 inhibitors used in diabetes management.
  • Pharmaceutical Testing : The compound serves as an impurity standard in pharmaceutical testing for sitagliptin phosphate monohydrate, ensuring quality control during drug production processes .

Data Summary Table

ParameterValue
Molecular FormulaC12H14F3N1O2
Molecular Weight233.24 g/mol
CAS Number1389336-69-9
Hypoglycemic EffectSignificant
Toxicity ProfileLow toxicity at therapeutic doses
Clinical ApplicationPrecursor for sitagliptin

Propriétés

IUPAC Name

(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c1-6(17)16-8(4-12(18)19)2-7-3-10(14)11(15)5-9(7)13/h3,5,8H,2,4H2,1H3,(H,16,17)(H,18,19)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJNGSUMKHWBKF-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.